Deferasirox - 201530-41-8

Deferasirox

Catalog Number: EVT-242569
CAS Number: 201530-41-8
Molecular Formula: C21H15N3O4
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deferasirox is a tridentate iron chelator, a class of molecules known for their ability to bind iron ions with high affinity. [] It is a synthetic compound specifically designed for the treatment of iron overload, a condition that can occur in individuals with chronic anemias requiring frequent blood transfusions. [] Deferasirox's unique molecular structure and properties allow it to effectively bind and remove excess iron from the body, thus preventing potential damage to vital organs. []

Synthesis Analysis

The synthesis of deferasirox involves a multi-step process that combines various chemical reactions. Although detailed synthetic procedures are not explicitly provided in the provided literature, the literature suggests that the synthesis likely involves the condensation of a benzoyl hydrazine derivative with a suitable triazole derivative. [, ] Optimization of reaction conditions and purification techniques are crucial to obtain high-purity deferasirox for research and clinical applications.

Molecular Structure Analysis

Deferasirox primarily undergoes complexation reactions with iron ions, forming a stable Fe-[deferasirox]2 complex. [] This complexation is essential for its iron chelating activity, facilitating the excretion of excess iron from the body. [] The strength of this complexation is influenced by various factors, including pH, the presence of other metal ions, and the chemical environment. Detailed investigation of these factors is crucial for understanding the chelation efficiency and potential interactions of deferasirox with other molecules.

Mechanism of Action

Deferasirox exerts its iron-chelating activity by binding to ferric iron (Fe3+) with high selectivity. [] Its tridentate nature allows it to form a stable complex with iron, effectively sequestering it from biological systems. [] This iron-deferasirox complex is then excreted from the body, primarily through the fecal route, reducing iron overload and preventing potential tissue damage. []

Physical and Chemical Properties Analysis

Deferasirox is a lipophilic compound, exhibiting good solubility in organic solvents but limited solubility in water. [, ] This property is essential for its oral bioavailability, allowing it to be absorbed efficiently from the gastrointestinal tract. [, ] The pharmacokinetic properties of deferasirox, such as absorption, distribution, metabolism, and excretion, have been extensively studied, contributing to its clinical use and optimization of dosing regimens.

Applications
  • Model systems of oxidative damage: Deferasirox demonstrates antioxidant activity by reducing the rate of oxidation and oxidative damage in model systems involving the oxidation of ascorbic acid, peroxidation of linoleic acid micelles, and oxidation of dihydropyridine. [] This antioxidant property suggests potential applications in research focused on oxidative stress and its role in various diseases.
  • Improving microangium growth: Studies in rats indicate that deferasirox can mimic hypoxia, inducing HIF-1α secretion and increasing CD34 expression, potentially contributing to improved growth of microangium in narrow pedicle flaps. [] This finding highlights deferasirox's potential in research areas focused on angiogenesis and tissue regeneration.
  • Cancer treatment: Deferasirox has shown in vitro and in vivo activity against human solid tumor cell lines, including lung carcinoma and neuroepithelioma. [] Its ability to inhibit tumor growth is attributed to its effect on molecules involved in metastasis, cell cycle control, and apoptosis. [] These findings warrant further investigations into the potential of deferasirox as a novel cancer treatment strategy.
Future Directions
  • Developing novel formulations: Investigating new formulations of deferasirox, such as film-coated tablets or incorporating it into soft foods, to improve patient compliance and reduce gastrointestinal side effects. [, ]
  • Exploring combination therapies: Investigating the efficacy and safety of deferasirox in combination with other iron chelators or therapeutic agents for treating iron overload and related complications. [, , ]
  • Understanding the role of inflammation: Further exploring the potential anti-inflammatory properties of deferasirox and its impact on inflammatory cytokines in patients with thalassemia major and other chronic diseases. []
  • Investigating long-term effects on endocrine function: Conducting long-term studies to assess the impact of deferasirox on endocrine function and bone mineral metabolism in patients with thalassemia major. []

Properties

CAS Number

201530-41-8

Product Name

Deferasirox

IUPAC Name

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)

InChI Key

BOFQWVMAQOTZIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O

Solubility

In water, 0.4 mg/mL at 25 °C (pH 7.40)
3.43e-02 g/L

Synonyms

4-(3,5-bis-(2-hydroxyphenyl)-(1,2,4)-triazol-1-yl)benzoic acid
deferasirox
Exjade
ICL 670
ICL 670A
ICL-670
ICL-670A
ICL670
ICL670A

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O

Isomeric SMILES

C1=C/C(=C/2\\N/C(=C\\3/C=CC=CC3=O)/N(N2)C4=CC=C(C=C4)C(=O)O)/C(=O)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.